

An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 14

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cIAP1 Ligand-Linker Conjugate 14 is a key chemical tool utilized in the development of targeted protein degraders, specifically within the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs represent a powerful strategy in drug discovery, enabling the selective removal of pathogenic proteins by hijacking the cellular ubiquitin-proteasome system. This conjugate incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected via a flexible linker, designed for conjugation to a ligand targeting a protein of interest. By recruiting cIAP1 to a specific protein, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugate 14, including its mechanism of action, synthesis, and the experimental protocols for its application.

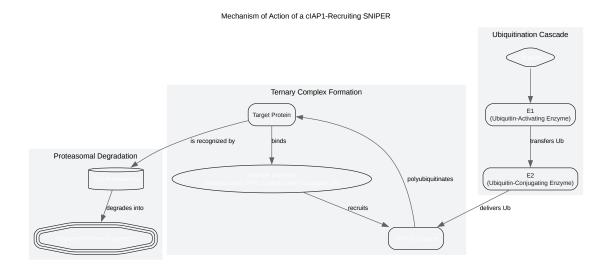
Core Concepts and Mechanism of Action

SNIPERs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. In the case of SNIPERs employing cIAP1 Ligand-Linker Conjugate 14, the mechanism involves the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.[1]



The binding of the cIAP1 ligand portion of the conjugate to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity.[1] This activation leads to the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein, which is brought into proximity by the other end of the SNIPER molecule. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A key feature of cIAP1-based SNIPERs is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can contribute to the overall cellular response.[1]

Signaling Pathway Diagram





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Caption: cIAP1-recruiting SNIPER mechanism.

Quantitative Data

While specific quantitative data for cIAP1 Ligand-Linker Conjugate 14 itself is not readily available in the public domain, the seminal work by Itoh et al. (2011) provides data for a closely related SNIPER molecule (compound 14 in their publication) targeting the Retinoic Acid Receptor (RAR). This provides a strong indication of the potential efficacy of SNIPERs constructed using this linker technology.

Compound	Target Protein	Cell Line	Concentration (μM)	% of Target Protein Remaining
SNIPER (Compound 14 from Itoh et al., 2011)	RARα	HT1080	10	approx. 20%

Note: The percentage of remaining protein is estimated from the western blot data presented in the publication. For precise quantitative analysis such as DC50 values, further experimental investigation is required.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the synthesis and evaluation of related SNIPER molecules.

Synthesis of a SNIPER Molecule using cIAP1 Ligand-Linker Conjugate 14

This protocol outlines the general steps for conjugating a target protein ligand (with a suitable reactive group, e.g., a carboxylic acid) to cIAP1 Ligand-Linker Conjugate 14 (which possesses a terminal amine on the linker).



Materials:

- cIAP1 Ligand-Linker Conjugate 14
- Target protein ligand with a carboxylic acid group
- N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
- N-Hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- High-Performance Liquid Chromatography (HPLC) for purification

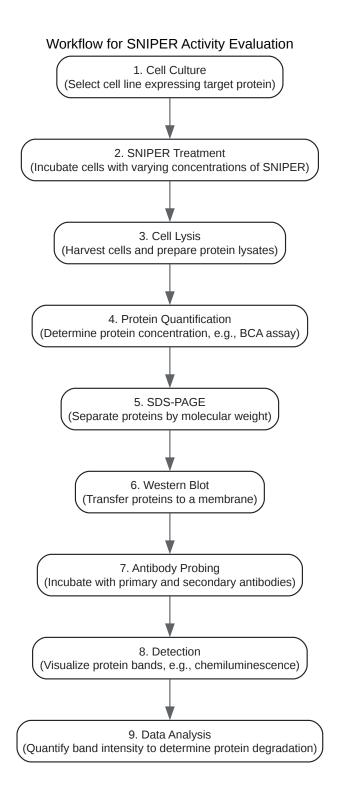
Procedure:

- Activation of the Target Ligand: Dissolve the target protein ligand in anhydrous DMF. Add NHS and DCC (or an alternative coupling agent) and stir the reaction mixture at room temperature for several hours to form the NHS ester.
- Conjugation Reaction: In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 14 in anhydrous DMF. Add the activated NHS ester of the target ligand to this solution, followed by the addition of a base such as TEA or DIEA.
- Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification: Upon completion of the reaction, filter the mixture to remove any precipitated urea byproduct (if DCC was used). Purify the crude product by reverse-phase HPLC to obtain the final SNIPER molecule.
- Characterization: Confirm the identity and purity of the synthesized SNIPER molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Evaluating SNIPER Activity



This workflow describes the key steps to assess the ability of a newly synthesized SNIPER to induce the degradation of its target protein in a cellular context.





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